

Repinotan in Rodent Stroke Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan hydrochloride (**Repinotan**), a high-affinity, selective, and full agonist of the 5-HT1A receptor, has demonstrated significant neuroprotective effects in various preclinical rodent models of ischemic stroke.[1][2][3] Its mechanism of action is primarily attributed to the activation of 5-HT1A receptors, leading to neuronal membrane hyperpolarization and a subsequent reduction in excitotoxic glutamate release.[1][4] This document provides a comprehensive overview of **Repinotan**'s dosage and administration in rodent stroke models, along with detailed protocols for key experimental procedures to facilitate further research and development.

Data Presentation: Repinotan Dosage and Efficacy

The following tables summarize the quantitative data on **Repinotan**'s administration and its neuroprotective effects in different rodent stroke models.

Table 1: **Repinotan** Administration in Permanent Middle Cerebral Artery Occlusion (pMCAO) Models in Rats



Dosage	Administration Route	Timing of Administration	Key Findings (Infarct Volume Reduction)
3 μg/kg	Intravenous (IV) Bolus (triple)	0, 2, and 4 hours post- occlusion	73% reduction
3 μg/kg/h	IV Infusion (4 hours)	Immediately post- occlusion	65% reduction
10 μg/kg/h	IV Infusion (4 hours)	Immediately post- occlusion	65% reduction
10 μg/kg/h	IV Infusion (4 hours)	5 hours post-occlusion	43% reduction

Table 2: **Repinotan** Administration in Transient Middle Cerebral Artery Occlusion (tMCAO) Models in Rats

Dosage	Administration Route	Timing of Administration	Key Findings (Infarct Volume Reduction)
10 μg/kg/h	IV Infusion	Immediately post- occlusion	97% reduction
10 μg/kg/h	IV Infusion	5 hours post-occlusion	81% reduction

Table 3: Repinotan Administration in Acute Subdural Hematoma (aSDH) Models in Rats

Dosage	Administration Route	Timing of Administration	Key Findings (Infarct Volume Reduction)
3 μg/kg/h	IV Infusion	Not specified	65% reduction
10 μg/kg/h	IV Infusion	Not specified	65% reduction
3 μg/kg/h	IV Infusion	5 hours post-occlusion	54% reduction



Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

Materials:

- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthesia (e.g., isoflurane)
- · Heating pad to maintain body temperature
- · Surgical microscope or loupes
- · Micro-surgical instruments
- 4-0 silk suture
- 4-0 nylon monofilament with a silicon-coated tip
- Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

- Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
- Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
- Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA and the CCA.
- Place a temporary ligature around the origin of the ECA.
- Make a small incision in the CCA.



- Introduce the 4-0 nylon monofilament through the incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the CCA bifurcation.
- (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion.
- For permanent MCAO (pMCAO), leave the filament in place. For transient MCAO (tMCAO), withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.
- Close the incision and allow the animal to recover from anesthesia.

Neurological Deficit Scoring

The Bederson score is a commonly used method to assess neurological deficits after stroke in rodents.

Procedure:

- Observe the rat in a transparent cylinder or open field.
- Score the animal based on the following criteria:
 - Grade 0: No observable neurological deficit.
 - Grade 1: Mild forelimb flexion.
 - Grade 2: Moderate forelimb flexion and decreased resistance to lateral push.
 - Grade 3: Severe forelimb flexion and circling behavior.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify infarct volume. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).

Materials:



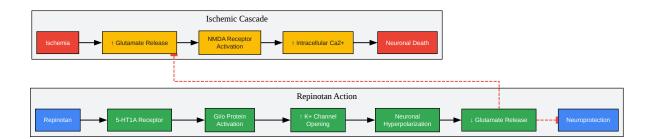
- 2% TTC solution in phosphate-buffered saline (PBS)
- Brain matrix
- Scalpel or razor blades
- Digital camera and image analysis software (e.g., ImageJ)

Procedure:

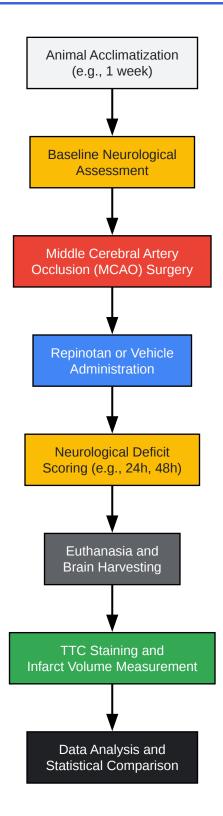
- At a predetermined time point after MCAO (e.g., 24 or 48 hours), deeply anesthetize the rat and perfuse transcardially with saline.
- Carefully remove the brain and place it in a cold brain matrix.
- Slice the brain into 2 mm coronal sections.
- Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
- Transfer the stained slices to a 10% formalin solution for fixation.
- Capture high-resolution images of the stained brain slices.
- Use image analysis software to measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.
- Calculate the infarct volume by summing the infarct area of each slice and multiplying by the slice thickness (2 mm). To correct for edema, the infarct volume can be calculated as: (Volume of the contralateral hemisphere) - (Volume of the non-infarcted ipsilateral hemisphere).

Visualizations

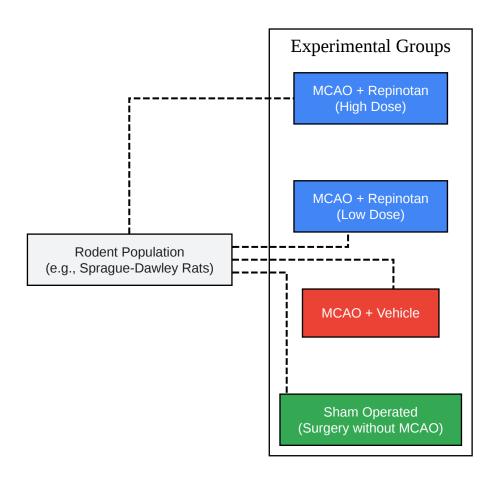












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